
ラリアチンA
説明
ラリアチンA: は、中国雲南の土壌凝集物から分離された放線菌であるRhodococcus jostii K01-B0171によって産生されるユニークな化合物です 。これは、特徴的な投げ縄状構造で知られる投げ縄ペプチドのクラスに属しています。これらのペプチドは強力な生物活性を示し、研究や創薬のための魅力的な標的となっています。
科学的研究の応用
Introduction to Lariatin A
Lariatin A is a novel lasso peptide, a type of ribosomally synthesized and post-translationally modified peptide (RiPP), characterized by its unique structure and potent biological activities. This 18-residue compound is encoded by the gene cluster larABCDE found in Rhodococcus jostii K01-B0171. Lariatin A has garnered attention for its selective anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, making it a promising candidate for the development of new antimicrobial therapies.
Structure and Mechanism of Action
Lariatin A exhibits a distinct lasso structure, where the peptide forms a macrolactone ring that encapsulates a tail segment. This configuration is stabilized by specific amino acid interactions, particularly between Gly1 and Glu8, which form the internal linkage. The tail of the peptide passes through this ring, creating a robust structure that confers resistance to denaturation by chaotropic agents and organic solvents .
Key Amino Acids and Their Roles
Research has identified several critical amino acids that influence the activity and stability of lariatin A:
- Tyr6, Gly11, Asn14 : Essential for anti-mycobacterial activity.
- Val15, Ile16, Pro18 : Important for enhancing this activity.
- Gly1, Arg7, Glu8, Trp9 : Necessary for the maturation and production of lariatin A within the biosynthetic machinery .
Antimicrobial Activity
Lariatin A has shown significant potential as an antimicrobial agent against various mycobacterial species. Its selective action against Mycobacterium tuberculosis positions it as a candidate for further development into therapeutic agents aimed at combating tuberculosis. Studies have demonstrated that lariatin A can inhibit the growth of mycobacterial strains effectively, showcasing its potential as a lead compound in drug development .
Structural Biology Studies
The unique lasso structure of lariatin A provides a valuable model for studying peptide folding and stability. Researchers have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy to elucidate its three-dimensional structure, contributing to a better understanding of how structural features impact biological activity .
Genetic Engineering and Drug Development
Recent advances in genetic engineering have enabled the creation of lariatin variants with enhanced properties. Mutational analysis has led to the identification of point mutants that exhibit improved anti-mycobacterial activity compared to the wild-type sequence. This highlights the potential for engineered lasso peptides to serve as effective antibiotics against resistant strains of mycobacteria .
Case Study 1: Anti-Tuberculosis Activity
A study conducted by Inokoshi et al. (2016) explored the anti-mycobacterial properties of lariatin A and its variants. The researchers generated a library of lariatin variants through mutagenesis and assessed their inhibitory effects on Mycobacterium tuberculosis. The results indicated that certain variants exhibited significantly enhanced activity compared to the original compound, suggesting pathways for developing more effective treatments against tuberculosis .
Case Study 2: Structural Insights from NMR Studies
In another investigation, researchers utilized NMR spectroscopy to analyze the structural dynamics of lariatin A. The findings revealed critical insights into how specific amino acid residues contribute to the overall stability and function of the peptide. This structural knowledge is essential for guiding future modifications aimed at improving therapeutic efficacy .
Comparative Data Table
Property | Lariatin A | Other Lasso Peptides |
---|---|---|
Length | 18 residues | Varies (typically 10-30 residues) |
Structure Type | Lasso peptide | Lasso peptide |
Target Activity | Anti-mycobacterial | Varies (e.g., anti-fungal, anti-bacterial) |
Source Organism | Rhodococcus jostii K01-B0171 | Various bacteria |
Therapeutic Potential | High (tuberculosis) | Varies (depends on specific peptide) |
作用機序
- ラリアチンA がその効果を発揮する正確なメカニズムは、現在も研究中の分野です。
- これは、特定の分子標的または経路と相互作用し、その抗菌特性に寄与すると考えられます。
6. 類似化合物の比較
- このクラスの類似した化合物には、同じ投げ縄状構造を共有するラリアチンB が含まれます .
This compound: は、その投げ縄構造とマイコバクテリアおよび真菌に対する二重の活性によって際立っています。
生化学分析
Biochemical Properties
Lariatin A interacts with several biomolecules in its biochemical reactions. The mutational analysis revealed that four amino acid residues (Gly1, Arg7, Glu8, and Trp9) in lariatin A are essential for the maturation and production in the biosynthetic machinery .
Cellular Effects
Lariatin A has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lariatin A exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The C-terminal tail passes through the ring to form the rigid lariat-protoknot structure .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, lariatin A shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of lariatin A vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Lariatin A is involved in several metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Lariatin A is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of lariatin A and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
K01-B0171株の分離:
- Rhodococcus jostii K01-B0171は、雲南で採取された土壌サンプルから培養されました。
- この化合物は、HP-20およびODSカラムクロマトグラフィーを使用して培養液から分離されました。
- 精製は、高速液体クロマトグラフィー(HPLC)によって達成されました .
化学反応の分析
抗マイコバクテリア活性:
- マイコバクテリアに対するその特異的な阻害効果により、さらなる研究のための有望な候補となっています。
ラリアチンA: Mycobacterium smegmatis(MIC:3.13 mg/ml)とMycobacterium tuberculosis(MIC:0.39 mg/ml)の増殖を阻害します.
4. 科学研究への応用
抗真菌活性:- 抗マイコバクテリア特性に加えて、This compound は強力な抗真菌活性も示します。
- Candida albicansやAspergillus fumigatusなどの真菌病原菌を効果的に標的にします .
類似化合物との比較
- Similar compounds in this class include Lariatin B , which shares the same lariat-like structure .
Lariatin A: stands out due to its lasso structure and dual activity against mycobacteria and fungi.
生物活性
Lariatin A is a lasso peptide produced by the actinobacterium Rhodococcus jostii K01-B0171. This compound consists of 18 amino acids and exhibits significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The unique structural features of lariatin A, including its cyclic nature and internal linkage, contribute to its biological efficacy.
Lariatin A possesses a distinctive lasso structure, characterized by an internal linkage between the gamma-carboxyl group of Glu8 and the alpha-amino group of Gly1. This configuration is crucial for its biological activity. The three-dimensional structure, determined through NMR spectroscopy, reveals that the tail segment (Trp9-Pro18) passes through the ring segment (Gly1-Glu8), forming a "lasso" shape that is essential for its function .
Key Amino Acids Influencing Activity
Research has identified several amino acids that play critical roles in the biological activity of lariatin A:
- Essential for Production : Gly1, Arg7, Glu8, and Trp9 are vital for the maturation and production of lariatin A.
- Anti-mycobacterial Activity : Tyr6, Gly11, and Asn14 are directly responsible for its anti-mycobacterial properties. Additionally, Val15, Ile16, and Pro18 enhance this activity .
Biological Activity and Efficacy
Lariatin A demonstrates potent anti-mycobacterial activity with a minimum inhibitory concentration (MIC) as low as 0.39 µg/mL against M. tuberculosis . This level of potency indicates its potential as a therapeutic agent in combating tuberculosis, especially in drug-resistant strains.
Comparative Efficacy
A comparison of lariatin A with other known antimycobacterial agents reveals its superior efficacy:
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Lariatin A | 0.39 | Mycobacterium tuberculosis |
Lassomycin | 0.8 - 3 | Multidrug-resistant M. tuberculosis |
Capistruin | Varies | Various mycobacterial species |
Case Study 1: Efficacy Against Drug-Resistant Strains
In a laboratory setting, lariatin A was tested against various strains of M. tuberculosis, including multidrug-resistant variants. The results indicated that lariatin A maintained its antimicrobial activity even at low concentrations, demonstrating potential as a treatment option where traditional antibiotics fail .
Case Study 2: Structure-Activity Relationship Analysis
A systematic mutational analysis was conducted to explore the structure-activity relationships of lariatin A variants. Mutants were generated by substituting specific amino acids to assess their impact on biological activity. Notably, some variants exhibited enhanced potency compared to the wild-type sequence, suggesting avenues for further genetic engineering to optimize therapeutic effects .
特性
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S,23S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWDOXCVVHITIW-KBACZRJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H143N27O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2051.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。